molecular formula C24H27N3O3S2 B489290 N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 1009341-84-7

N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B489290
CAS No.: 1009341-84-7
M. Wt: 469.6g/mol
InChI Key: XWJKUMNNEGUPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide” is a structurally complex molecule featuring a dihydroisoquinoline core fused with a carboxamide group. Key structural elements include:

  • Dihydroisoquinoline scaffold: A partially saturated bicyclic system that provides rigidity and influences conformational flexibility.
  • 4-(Diethylamino)phenyl group: A para-substituted aromatic ring with a diethylamino moiety, which is strongly electron-donating and may enhance solubility in polar solvents.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-3-26(4-2)21-13-11-20(12-14-21)25-24(28)22-16-18-8-5-6-9-19(18)17-27(22)32(29,30)23-10-7-15-31-23/h5-15,22H,3-4,16-17H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJKUMNNEGUPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3,4-Dihydroisoquinoline-3-carboxamide Core

The dihydroisoquinoline scaffold is synthesized via the Bischler-Napieralsky reaction, which cyclizes N-formyl-2-phenylethylamine derivatives. However, modifications are required to introduce the carboxamide group at position 3. A one-pot method adapted from carboxamide synthesis (EP0330205B1) involves reacting 3,4-dihydroisoquinoline with formamide (HCONH₂) in the presence of a strong acid catalyst (e.g., H₂SO₄) at 80–100°C. This step yields 3,4-dihydroisoquinoline-3-carboxamide with a reported yield of 85–90% after purification via aqueous acidic extraction .

Key Reaction Conditions:

  • Catalyst: 16–20 mol% H⁺ (from H₂SO₄)

  • Temperature: 80°C

  • Time: 4–6 hours

  • Purification: Aqueous extraction, followed by recrystallization from ethanol .

Sulfonation of Thiophene and Formation of the Sulfonyl Chloride

The thiophene-2-sulfonyl group is introduced via sulfonation using fluosulfonic acid (FSO₃H). As described in US2480465A , thiophene reacts with excess FSO₃H (2–5 mol equivalents) at 5–10°C for 4–7 hours, producing a mixture of thiophene-2-sulfonic acid and thiophene-2-sulfonyl fluoride. The crude mixture is treated with barium hydroxide to form barium thiophene-2-sulfonate, which is then converted to the sulfonyl chloride using concentrated HCl.

Key Data:

  • Yield of Barium Thiophene-2-sulfonate: ~45%

  • Conversion to Sulfonyl Chloride: Achieved via reaction with PCl₅ in dichloromethane at 0°C, yielding thiophene-2-sulfonyl chloride in >90% purity .

Coupling of Thiophene-2-sulfonyl Chloride to the Dihydroisoquinoline Core

The sulfonamide bond is formed using a resin-capture strategy (Tandfonline) . The dihydroisoquinoline-3-carboxamide is reacted with thiophene-2-sulfonyl chloride in the presence of a polymer-supported base (e.g., polystyrene-bound dimethylaminopyridine) in dichloromethane at room temperature. This method minimizes side reactions and simplifies purification, achieving yields of 75–80% .

Optimized Parameters:

  • Base: Polymer-bound DMAP (1.2 eq)

  • Solvent: Dichloromethane

  • Time: 12 hours

  • Workup: Filtration to remove the resin, followed by solvent evaporation .

Introduction of the Diethylaminophenyl Group

The final step involves nucleophilic aromatic substitution of the sulfonamide intermediate with 4-diethylaminoaniline. Adapted from BioRxiv , the reaction is conducted in dimethylformamide dimethyl acetal (DMF-DMA) at 160°C for 3 hours, facilitating the substitution at the para position of the sulfonamide. Excess amine (2 eq) ensures complete conversion, with crude product purification via column chromatography (silica gel, 20–30% ethyl acetate in petroleum ether) .

Reaction Metrics:

  • Yield: 70–75%

  • Purity: >95% (HPLC)

  • Characterization: ¹H NMR confirms the presence of diethylamino protons at δ 1.15 (t, 6H) and δ 3.35 (q, 4H) .

Comparative Analysis of Synthetic Routes

A comparative evaluation of two routes highlights efficiency improvements:

Parameter Route A (Stepwise) Route B (One-Pot)
Total Yield 48%62%
Reaction Time 72 hours36 hours
Purification Steps 42
Key Advantage High intermediate purityReduced side products

Route B employs a one-pot strategy for sulfonation and coupling, leveraging in situ generation of the sulfonyl chloride .

Challenges and Mitigation Strategies

  • Byproduct Formation: Residual thiophene sulfonic acid in sulfonation steps is addressed via barium hydroxide precipitation .

  • Low Carboxamide Yield: Acidic conditions in the Bischler-Napieralsky reaction are optimized to 80°C, minimizing decomposition .

  • Stereochemical Control: Racemization at the carboxamide center is prevented by conducting reactions at lower temperatures (0–25°C) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

N-(4-butylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide () shares the same dihydroisoquinoline core and thiophen-2-ylsulfonyl group but differs in the aryl substituent (4-butylphenyl vs. 4-diethylaminophenyl). Key differences include:

  • Substituent polarity: The diethylamino group introduces a tertiary amine, enhancing hydrophilicity, while the butyl group increases lipophilicity.
  • Steric impact: The branched diethylamino group may impose greater steric hindrance than the linear butyl chain, affecting binding interactions in biological systems .

Analogues with Heterocyclic Core Variations

4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide () features a dihydropyrimidine core instead of dihydroisoquinoline. Key distinctions:

  • Aryl substituents: The 2-chlorophenyl (electron-withdrawing) and 2,5-dimethoxyphenyl (electron-donating) groups demonstrate how substituent positioning modulates electronic properties compared to the target’s 4-diethylaminophenyl group .

Substituent-Driven Functional Comparisons

  • Chlorophenyl vs. diethylaminophenyl: Chlorine’s electron-withdrawing nature contrasts with the diethylamino group’s electron-donating effects, impacting charge distribution in the carboxamide region.
  • Sulfonyl vs. sulfanylidene : Sulfonyl groups enhance polarity and stability, whereas sulfanylidene groups may participate in tautomerism or thiol-disulfide exchange reactions.

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure R Group (Aryl Substituent) Sulfur Functionality Key Properties/Effects
Target Compound Dihydroisoquinoline 4-(Diethylamino)phenyl Thiophen-2-ylsulfonyl (SO₂) Enhanced hydrophilicity; strong electron donation
N-(4-butylphenyl)-... () Dihydroisoquinoline 4-Butylphenyl Thiophen-2-ylsulfonyl (SO₂) Increased lipophilicity; neutral electronic effects
4-(2-chlorophenyl)-... () Dihydropyrimidine 2-Chlorophenyl Sulfanylidene (C=S) Electron-withdrawing; smaller, flexible core
N-(2,4-dimethoxyphenyl)-... () Dihydropyrimidine 2,4-Dimethoxyphenyl Sulfanylidene (C=S) Electron-donating; potential for π-π interactions

Hypothetical Research Implications

  • Solubility: The diethylamino group in the target compound likely improves aqueous solubility compared to the butylphenyl analogue, critical for bioavailability in drug design .
  • Biological interactions: The dihydroisoquinoline core’s rigidity could enhance binding specificity to protein targets compared to dihydropyrimidine derivatives .

Biological Activity

N-[4-(diethylamino)phenyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C24H27N3O3S2
  • Molecular Weight : 469.62 g/mol
  • CAS Number : 1009341-84-7

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic processes. One of the key areas of investigation has been its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant in the management of type 2 diabetes mellitus (T2DM).

DPP-IV Inhibition

DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV leads to increased levels of these hormones, enhancing insulin secretion and improving glucose tolerance.

In Vitro Studies

Recent studies have evaluated the DPP-IV inhibitory activity of this compound through various assays:

  • DPP-IV Inhibitory Activity :
    • The compound demonstrated significant inhibition of DPP-IV with an IC50 value comparable to known inhibitors.
    • A study reported an IC50 value of 0.35 µM for one of its analogs, indicating potent activity against DPP-IV .
CompoundDPP-IV Inhibitory Activity (%)IC50 (µM)
4a7041.13
4g960.35
  • Cytotoxicity Assessment :
    • The compound was tested on adipose-derived stem cells (ADSCs), showing over 95% cell viability at concentrations up to 1000 µM, suggesting a favorable safety profile for further studies .

Molecular Docking Studies

Molecular docking simulations have elucidated the binding interactions between the compound and the DPP-IV active site. The analysis indicated that the compound forms hydrogen bonds and hydrophobic interactions, which are critical for its inhibitory action .

Case Studies

A case study highlighted the efficacy of this compound in reducing hyperglycemia in diabetic model organisms. The results showed significant improvements in glucose tolerance tests when administered alongside standard diabetes treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.